N1-(4-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
This compound features an oxalamide core (N1,N2-substituted oxalic acid diamide) with two distinct substituents:
- N2-Substituent: A branched ethyl group bearing a 3,4-dihydroisoquinoline (DIQ) moiety and a furan-2-yl group. The DIQ scaffold is associated with bioactivity in neurotransmitter receptors or efflux pump modulation, while the furan ring may influence electronic properties and metabolic stability .
While direct synthetic details for this compound are unavailable in the provided evidence, analogous oxalamides (e.g., S336, CAS 745047-53-4) are synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives, often using triethylamine as a base and solvents like 1,4-dioxane or dichloromethane .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-9-7-17(8-10-20)14-26-23(29)24(30)27-15-21(22-6-3-13-31-22)28-12-11-18-4-1-2-5-19(18)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBCNCBEJDGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide-Based Umami Agonists (e.g., S336)
- Structure : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) shares the oxalamide core but differs in substituents:
- N1: 2,4-Dimethoxybenzyl (electron-rich aromatic group).
- N2: Pyridin-2-yl ethyl (heteroaromatic substituent).
- Activity : S336 is a potent umami taste receptor (hTAS1R1/hTAS1R3) agonist (EC50 ~ 0.3 µM) due to its methoxy and pyridine groups, which enhance receptor binding .
- Key Difference: The target compound’s DIQ and furan groups may redirect activity toward non-gustatory targets, such as central nervous system receptors or efflux transporters.
Piperazine/Pyrazole-Substituted Oxalamides (Compound 11)
- Structure: N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide features: N1: Piperazine linked to a dichlorophenyl group (enhances solubility and dopamine receptor affinity).
- Activity : Piperazine derivatives often target GPCRs (e.g., serotonin or dopamine receptors), while pyrazole groups modulate kinase inhibition. The dichlorophenyl group may improve blood-brain barrier penetration .
- Key Difference : The target compound’s DIQ moiety (vs. piperazine) suggests distinct binding preferences, possibly toward opioid or P-glycoprotein (P-gp) targets .
Dihydroisoquinolin-Containing Amides (e.g., XR9576)
- Structure: XR9576 (N-(2-([(4-(2-[3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl)phenyl)amino]carbonyl)-4,5-dimethoxyphenyl)-3-quinolinecarboxamide) shares the DIQ moiety but employs a carboxamide core (vs. oxalamide).
- Activity : XR9576 is a P-gp inhibitor (IC50 < 100 nM), with the DIQ group critical for binding to the transporter’s hydrophobic pocket .
- Key Difference : The oxalamide core in the target compound may reduce P-gp affinity compared to carboxamides but improve metabolic stability due to decreased esterase susceptibility.
Dichlorophenyl Acetamide Derivatives
- Structure : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide features a simpler acetamide core with dichlorophenyl and thiazole groups.
- Activity: Such compounds exhibit antimicrobial or anti-inflammatory properties.
- Key Difference : The target compound’s oxalamide core and larger substituents likely shift its application toward receptor modulation rather than antimicrobial activity.
Comparative Data Table
Functional and Pharmacokinetic Insights
- Metabolic Stability : The furan ring may undergo cytochrome P450-mediated oxidation, whereas the DIQ moiety could slow metabolism due to steric hindrance .
- Target Hypotheses : The structural similarity to XR9576 suggests possible P-gp inhibition, while the DIQ-furan combination may confer affinity for opioid or σ receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
